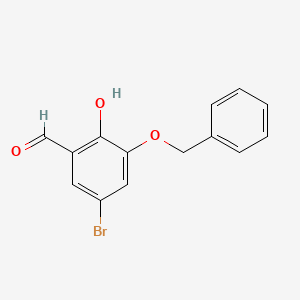

3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis process .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Aplicaciones Científicas De Investigación

-

Antimicrobial Activity

- Field : Pharmaceutical and Medicinal Chemistry .

- Application : Chalcones derivatives, which can be synthesized from compounds like 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde, have wide applications in pharmaceutical and medicinal chemistry due to their antimicrobial activity .

- Method : Compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- Results : The synthesized compounds were screened for antimicrobial activity .

-

Inhibition of Excitatory Amino Acid Transporters (EAATs)

- Field : Neurochemistry.

- Application : 3S-BOAA, a compound similar to 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde, is used to inhibit excitatory amino acid transporters (EAATs). EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft.

-

Synthesis of Chromane Derivatives

- Field : Organic Chemistry .

- Application : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

- Method : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

- Results : The new approach led to the obtainment of an unexpected byproduct, which was isolated, characterized, and then used in the following steps to yield a new product .

- Benzylic Oxidations and Reductions

- Field : Organic Chemistry .

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. This observation reflects a general benzylic activation, supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Method : Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

- Results : If the benzylic position is completely substituted, this oxidative degradation does not occur .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-hydroxy-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-6-11(8-16)14(17)13(7-12)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFREXKCUIXEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40790332 | |

| Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |

CAS RN |

697302-70-8 | |

| Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)